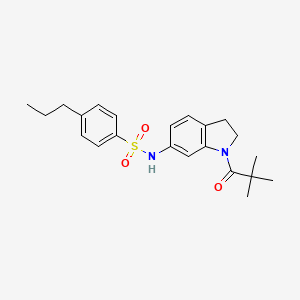

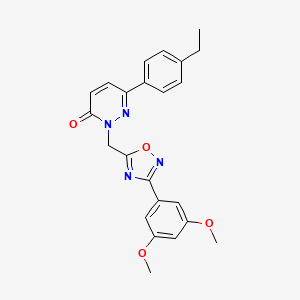

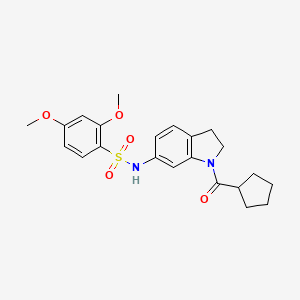

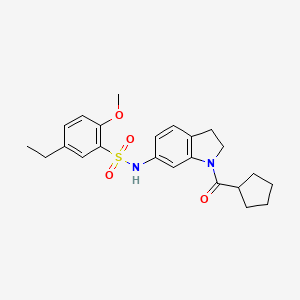

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide

Overview

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent.

Scientific Research Applications

Alzheimer’s Disease Research

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide: has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors play a crucial role in managing Alzheimer’s disease (AD), a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. The compound’s structural similarity to donepezil (a clinically used AChE inhibitor) suggests its potential therapeutic value in AD treatment .

Anticancer Properties

Several derivatives of this compound have demonstrated strong cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g exhibited potent cytotoxic effects (with IC50 values ranging from 0.65 to 7.17 µM). Among them, compound 5g stood out as particularly promising, even surpassing the potency of adriamycin, a well-known anticancer drug. Further development of compound 5g as an anticancer agent is warranted .

Free Radical Scavenging

While most derivatives showed only weak scavenging activity against free radicals (as assessed by the DPPH assay), this property remains relevant. Investigating the compound’s antioxidant potential could lead to applications in oxidative stress-related diseases .

Neuroprotective Effects

Given its structural resemblance to donepezil, researchers have explored the compound’s neuroprotective properties. It may offer benefits beyond AChE inhibition, potentially impacting neurodegenerative conditions beyond AD .

Medicinal Chemistry

The synthesis and evaluation of derivatives incorporating the 1-benzyl-1H-1,2,3-triazole moiety provide valuable insights for medicinal chemistry. Researchers can use these findings to design novel bioactive molecules with improved pharmacological profiles .

Drug Development

Compound 5g’s potent anticancer activity positions it as a candidate for further drug development. Researchers can explore modifications to enhance its efficacy, safety, and pharmacokinetic properties .

properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21(18-8-4-5-9-18)23-13-12-17-10-11-19(14-20(17)23)22-27(25,26)15-16-6-2-1-3-7-16/h1-3,6-7,10-11,14,18,22H,4-5,8-9,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRCPWGDNRSODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3205837.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B3205905.png)